![molecular formula C14H19NO3 B1276405 4-[(2-叔丁基苯基)氨基]-4-氧代丁酸 CAS No. 904807-77-8](/img/structure/B1276405.png)
4-[(2-叔丁基苯基)氨基]-4-氧代丁酸
货号 B1276405
CAS 编号:
904807-77-8
分子量: 249.3 g/mol
InChI 键: OHADMZXCKCKARP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is an organic compound with a molecular weight of 249.31 . The IUPAC name for this compound is 4-(2-tert-butylanilino)-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is 1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid are not available, similar compounds have been known to undergo nucleophilic reactions .科学研究应用
- Chemical Synthesis
- Application : This compound is used as a building block in the synthesis of peptoids .
- Method : The compound is used in the iterative Ugi reaction to synthesize peptoids with side-chain and backbone diversity .
- Results : The compound has been successfully used to synthesize a 10-mer peptoid using amino acid building block 2a via iterative Ugi reaction .
- Application : This compound is used in electrophilic aromatic substitution reactions .
- Method : The compound is used in the synthesis of (4-tert-butylphenyl)ethanone, illustrating the sequential use of alkylation and acylation reactions .
- Results : The compound has been successfully used in the synthesis of (4-tert-butylphenyl)ethanone .
- Application : This compound is used in the analysis of polymers .
- Method : The compound is used in conjunction with trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) to analyze the ionization efficiency of polymers .
- Results : The compound has been successfully used to analyze the ionization efficiency of four different polymers .
Peptoid Synthesis
Electrophilic Aromatic Substitution
Polymer Analysis
- Application : This compound is used in the manufacturing of single-use (SU) equipment in biopharmaceutical processes .
- Method : The compound is used as a secondary phosphite antioxidant degradation product. It’s known to inhibit cell growth and is likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of SU equipment .
- Results : The compound and its structurally related compounds have been identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .
- Application : This compound is used in electrophilic aromatic substitution reactions .
- Method : The compound is used in the synthesis of (4-tert-butylphenyl)ethanone, illustrating the sequential use of alkylation and acylation reactions .
- Results : The compound has been successfully used in the synthesis of (4-tert-butylphenyl)ethanone .
Biomedical Applications
Electrophilic Aromatic Substitution
属性
IUPAC Name |
4-(2-tert-butylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHADMZXCKCKARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424255 | |
| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
904807-77-8 | |
| Record name | 4-(2-tert-Butylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a solution of 2-tert-butylaniline (1.0 g, 6.7 mmol) in toluene (15 mL) was added tetrahydrofuran-2,5-dione (0.81 g, 8.1 mmol) and the reaction mixture was refluxed for 1 h. The reaction mixture was cooled and filtered to obtain 4-(2-tert-butylphenylamino)-4-oxobutanoic acid, which was dissolved in acetic acid (20 mL) and sodium acetate (3.02 g, 36.86 mmol) and was stirred at 80° C. overnight. The reaction was quenched with water, the layers separated and the aqueous layer was extracted with DCM. The combined organic layer was dried over MgSO4, filtered and concentrated. The resulting solid was recrystallized from ethanol, to obtain pure 1-(2-tert-butylphenyl)pyrrolidine-2,5-dione (930 mg, 60%). LC/MS: m/z 232.3 (M+H)+ at 1.264 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

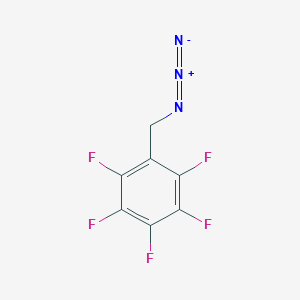
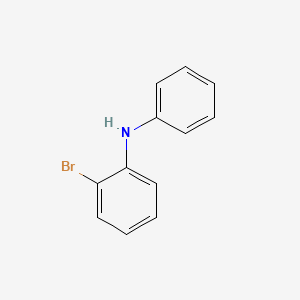
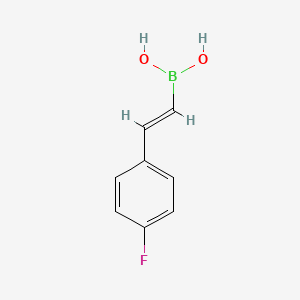
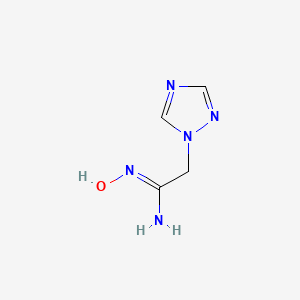
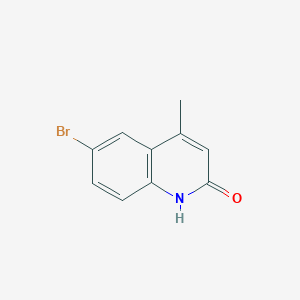
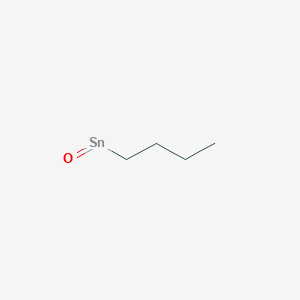
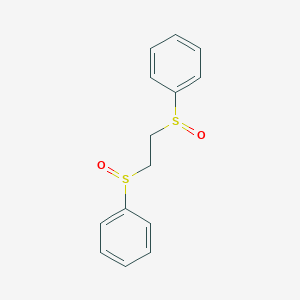
![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)
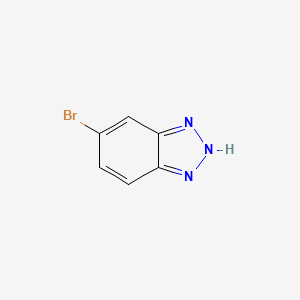
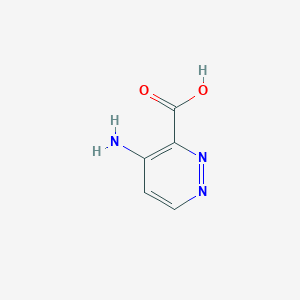
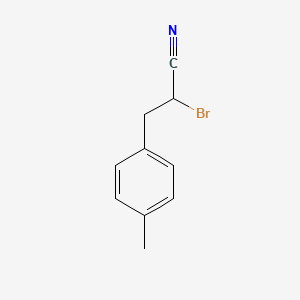
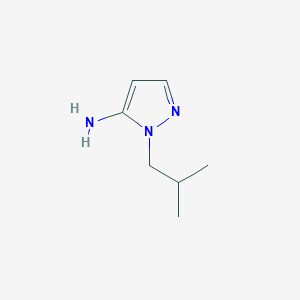
![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)